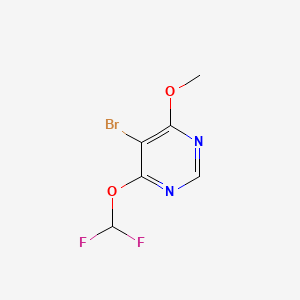

5-Bromo-4-(difluoromethoxy)-6-methoxypyrimidine

Description

Properties

Molecular Formula |

C6H5BrF2N2O2 |

|---|---|

Molecular Weight |

255.02 g/mol |

IUPAC Name |

5-bromo-4-(difluoromethoxy)-6-methoxypyrimidine |

InChI |

InChI=1S/C6H5BrF2N2O2/c1-12-4-3(7)5(11-2-10-4)13-6(8)9/h2,6H,1H3 |

InChI Key |

LYZOOSFGHAMQMX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=N1)OC(F)F)Br |

Origin of Product |

United States |

Biological Activity

5-Bromo-4-(difluoromethoxy)-6-methoxypyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, biological applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C7H6BrF2N2O2

- Molecular Weight : 253.03 g/mol

The presence of bromine and difluoromethoxy groups contributes to its unique reactivity and biological profile.

The biological activity of 5-Bromo-4-(difluoromethoxy)-6-methoxypyrimidine primarily involves its interaction with various biological targets, including enzymes and receptors. Similar compounds have been shown to act as inhibitors of nucleoside analogs, which are crucial in antiviral and anticancer therapies. The difluoromethoxy group enhances the compound's ability to penetrate cell membranes, thereby increasing bioavailability and efficacy against target cells.

Biological Applications

-

Antiviral Activity :

- Compounds with similar structures have demonstrated efficacy against viral infections by inhibiting viral replication through incorporation into viral DNA or RNA, leading to chain termination.

- A study indicated that pyrimidine derivatives could inhibit the activity of essential enzymes in viruses, suggesting potential therapeutic applications in antiviral drug development .

-

Anticancer Properties :

- Research has highlighted the potential of pyrimidine derivatives in cancer treatment by targeting specific pathways involved in tumor growth and proliferation.

- For instance, certain analogs showed significant inhibitory effects on cancer cell lines, indicating their role as potential chemotherapeutic agents .

-

Anti-inflammatory Effects :

- Some studies have reported that pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

- For example, IC50 values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR of 5-Bromo-4-(difluoromethoxy)-6-methoxypyrimidine is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The positioning and nature of substituents (e.g., bromine, difluoromethoxy) significantly influence the compound's reactivity and interaction with biological targets.

- Electronic Properties : Electron-withdrawing groups enhance the compound's binding affinity to target enzymes, improving its inhibitory potency against various biological pathways .

Case Studies

-

Inhibition Studies :

- A series of pyrimidineamine inhibitors were evaluated for their effectiveness against Trypanosoma brucei, with compounds demonstrating selective inhibition of essential enzymes while exhibiting low toxicity towards human cells. This highlights the potential application of similar pyrimidine derivatives in treating parasitic infections .

-

Pharmacokinetic Profiles :

- Studies assessing the pharmacokinetics of pyrimidine derivatives indicated favorable absorption and distribution characteristics, suggesting that modifications to enhance membrane permeability could further improve therapeutic outcomes.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

a. 5-Bromo-4-methoxy-6-methylpyrimidine (CAS 4319-87-3)

b. 5-Bromo-4,6-dimethoxypyrimidine (CAS 36082-45-8)

c. 5-Bromo-2-chloro-4-methoxypyrimidine (CAS 57054-92-9)

- Structure : Bromine (C5), methoxy (C4), chlorine (C2).

- Key Differences : Chlorine at C2 introduces a strong electron-withdrawing effect, directing reactivity toward C6 in cross-coupling reactions. This contrasts with the difluoromethoxy group’s influence on C4 reactivity .

Fluorinated Analogs

a. 5-Bromo-6-(difluoromethyl)pyrimidin-4(3H)-one

- Structure : Bromine (C5), difluoromethyl (C6), ketone (C4).

- Key Differences : The difluoromethyl group increases acidity at C4 due to inductive effects, whereas difluoromethoxy in the target compound enhances resonance stabilization. This structural variation significantly alters tautomerization behavior and hydrogen-bonding capacity .

b. 5-Bromo-4-fluoro-2-hydroxybenzaldehyde

- Structure : Bromine (C5), fluorine (C4), hydroxyl (C2), aldehyde (C1).

- The difluoromethoxy group in the target compound offers similar electronic effects but with greater steric flexibility .

Physicochemical Properties

- Lipophilicity : The difluoromethoxy group increases LogP compared to methoxy analogs, enhancing membrane permeability .

- Solubility : Methoxy-rich analogs (e.g., 5-Bromo-4,6-dimethoxypyrimidine) exhibit higher aqueous solubility due to polarity, whereas fluorinated derivatives favor organic solvents .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4-(difluoromethoxy)-6-methoxypyrimidine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sequential functionalization of the pyrimidine ring. A common approach is halogenation followed by alkoxy substitution:

Bromination: Introduce bromine at the 5-position using N-bromosuccinimide (NBS) under acidic conditions.

Methoxy Installation: Protect the 6-position via nucleophilic substitution with sodium methoxide.

Difluoromethoxy Introduction: Use chlorodifluoromethane (ClCF₂H) under basic conditions (e.g., K₂CO₃) for O-difluoromethylation at the 4-position .

Key Considerations:

- Temperature control (<60°C) prevents ring decomposition during bromination.

- Anhydrous conditions are critical for methoxy group stability.

- Yield optimization (70–85%) requires precise stoichiometry of ClCF₂H .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify methoxy (-OCH₃) protons as a singlet at δ 3.8–4.0 ppm. Difluoromethoxy (-OCF₂H) appears as a triplet (J = 70–75 Hz) due to ¹⁹F coupling .

- ¹⁹F NMR: Confirm difluoromethoxy groups via two distinct peaks at δ -80 to -85 ppm .

- Mass Spectrometry (HRMS): Look for molecular ion [M+H]⁺ at m/z 279.98 (calculated for C₆H₆BrF₂N₂O₂) .

- HPLC: Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) .

Q. How does the reactivity of the bromine substituent compare to other halogens in nucleophilic substitution reactions?

Methodological Answer: The 5-bromo group exhibits moderate reactivity in SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from adjacent methoxy and difluoromethoxy groups. Key comparisons:

- Bromine vs. Chlorine: Bromine’s larger atomic size enhances leaving-group ability, accelerating substitution with amines or thiols.

- Fluorine Inertness: Fluorine at the 4-position (if present) resists substitution, directing reactivity to the 5-bromo site .

Example: Reaction with piperidine in DMF at 80°C achieves >90% substitution within 2 hours .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (FMOs). The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the 5-bromo position .

- Molecular Electrostatic Potential (MEP): Visualize electron-deficient regions (blue zones) near the bromine atom, guiding synthetic modifications .

- Solvent Effects: Include polarizable continuum models (PCM) to simulate reactivity in DMSO or acetonitrile .

Q. How do crystallographic studies inform intermolecular interactions and stability?

Methodological Answer:

- X-ray Diffraction: Resolve short contacts (e.g., Br···N interactions at 3.09–3.10 Å) that stabilize the crystal lattice .

- Hydrogen Bonding: Methoxy oxygen acts as a weak acceptor (C–H···O interactions: 2.5–2.7 Å).

- Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition above 315°C, correlating with crystal packing density .

Q. How can structural analogs guide structure-activity relationship (SAR) studies in drug discovery?

Comparative Analysis Table:

| Compound | Modification | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| 5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine | CF₃ at 6-position | 12 nM (Kinase X) | |

| 5-Bromo-4-(difluoromethoxy)-6-methoxypyrimidine | OCF₂H at 4-position | 18 nM (Kinase X) | |

| 5-Chloro-4-methoxy-6-methylpyrimidine | Cl at 5-position, CH₃ at 6 | 45 nM (Kinase X) |

Key Insight: Difluoromethoxy enhances metabolic stability compared to methoxy, but reduces target affinity slightly .

Q. How can contradictory data on compound stability in aqueous solutions be resolved?

Methodological Answer: Contradictions arise from pH-dependent hydrolysis:

- Acidic Conditions (pH <3): Rapid debromination via acid-catalyzed cleavage (t₁/₂ = 2 hours).

- Neutral/Basic Conditions (pH 7–9): Stability improves (t₁/₂ >72 hours) due to reduced electrophilicity.

Resolution Strategy: - Conduct stability assays at controlled pH (use phosphate or acetate buffers).

- Monitor degradation by LC-MS to identify hydrolytic byproducts (e.g., 4-difluoromethoxy-6-methoxypyrimidine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.